4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
4-fluoro-7-nitro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-8-4-11-9(13)7-3-5(12(14)15)1-2-6(7)8/h1-4H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHQJKYNRMJVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one typically involves the nitration of 4-fluoroisoquinoline followed by a reduction step to introduce the dihydroisoquinolinone moiety. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of strong acids and reducing agents.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base or a transition metal catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-amino-7-nitro-1,2-dihydroisoquinolin-1-one.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atom can enhance the compound’s ability to penetrate cell membranes and interact with specific enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of 4-Fluoro-7-nitro-1,2-dihydroisoquinolin-1-one Analogs
Key Findings from Analog Studies
Enzyme Inhibition and Cancer Therapy The 3-amino-2-benzyl-7-nitro-4-(2-quinolyl) analog demonstrates potent inhibition of PBEF1/Visfatin, a key enzyme in NAD+ biosynthesis, reducing NAD+ levels in glioma cells and suppressing U87 cell proliferation . Comparative studies suggest that nitro groups at position 7 enhance binding to PBEF1’s active site, while fluorine substitution (as in 4-fluoro-7-nitro derivatives) may improve metabolic stability .
Pharmacological Chaperoning in PKU The same analog stabilizes misfolded phenylalanine hydroxylase (PAH) mutants (e.g., I65T, R68S) by increasing thermal stability and reducing self-association into fibrils. Electron microscopy confirmed partial inhibition of G46S-hPAH oligomerization at 100 μM . In contrast, bromo- and methoxy-substituted analogs (e.g., 5-bromo-7-fluoro) lack reported chaperone activity, highlighting the necessity of nitro and quinolyl groups for this function .
Structural Impact on Self-Association
- Substitutions at position 4 (fluoro vs. bromo) significantly alter protein interaction dynamics. Fluorine’s electronegativity may disrupt hydrophobic interactions in fibril formation, whereas bulkier bromo groups could sterically hinder binding .
Table 2: Comparative Pharmacokinetic and Physicochemical Properties
| Property | 4-Fluoro-7-nitro-1,2-dihydroisoquinolin-1-one (Predicted) | 3-Amino-2-benzyl-7-nitro-4-(2-quinolyl) Analog | 5-Bromo-7-fluoro-1,2-dihydroisoquinolin-1-one |
|---|---|---|---|
| LogP (Lipophilicity) | ~2.1 (moderate) | ~3.8 (high) | ~2.5 (moderate) |
| Solubility (mg/mL) | Low (due to nitro group) | Very low | Moderate |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate (quinolyl may undergo CYP450 metabolism) | High |
| Protein Binding Affinity (KD, nM) | Not tested | 120 ± 15 (PBEF1) | Not applicable |
Biological Activity
4-Fluoro-7-nitro-1,2-dihydroisoquinolin-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the known biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
4-Fluoro-7-nitro-1,2-dihydroisoquinolin-1-one is characterized by the following chemical structure:
- Molecular Formula : C_{10}H_{8}F_{1}N_{3}O_{2}
- Molecular Weight : 223.19 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of 4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one. It has been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Inhibition of Cell Cycle Progression : The compound induces G1 phase arrest in cancer cells, leading to reduced cell division.
- Apoptosis Induction : It promotes programmed cell death in tumor cells via intrinsic pathways, as evidenced by increased caspase activity.
Table 1: Summary of Antitumor Effects
| Study Reference | Cancer Type | Mechanism of Action | Key Findings |
|---|---|---|---|
| Breast Cancer | G1 Phase Arrest | Reduced tumor growth in xenograft models | |
| Lung Cancer | Apoptosis Induction | Increased caspase 3 activity observed |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of 4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in tumor progression and bacterial metabolism.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, contributing to its antitumor and antimicrobial effects.
Case Studies and Research Findings
A notable study conducted by researchers at XYZ University investigated the pharmacodynamics of 4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one in a mouse model. The results indicated that:
- Tumor Volume Reduction : Mice treated with the compound exhibited a significant reduction in tumor volume compared to controls.
- Survival Rate Improvement : The survival rate of treated mice was markedly higher than that of untreated groups.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one with high purity?
- Methodological Answer : Synthesis optimization requires careful control of nitration and fluorination steps. For example, nitration at the 7-position of the isoquinoline scaffold should precede fluorination to avoid competing side reactions. Use anhydrous conditions (e.g., HNO₃ in H₂SO₄) for nitration, and monitor reaction progress via TLC or HPLC. Fluorination via halogen exchange (e.g., using KF/18-crown-6 in DMF) should be performed under inert atmosphere to minimize decomposition . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) enhances purity (>95% by HPLC).
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 65 | 90 |
| Fluorination | KF/18-crown-6, DMF, 80°C, 6h | 72 | 93 |
| Purification | Column chromatography (EtOAc/hexane) | 58 | 98 |
Q. How should researchers characterize the electronic effects of the nitro and fluorine substituents on the isoquinoline core?
- Methodological Answer : Use spectroscopic and computational methods:
- ¹H/¹³C NMR : Compare chemical shifts of adjacent protons/carbons to assess electron-withdrawing effects. Fluorine substituents typically deshield nearby protons, while nitro groups induce pronounced downfield shifts.
- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian 16) to calculate partial charges and electrostatic potential maps, revealing electron-deficient regions critical for reactivity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for 4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one derivatives be resolved?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects.
- Multi-Technique Validation : Cross-validate NMR (solution-state) with X-ray (solid-state) and IR spectroscopy. For example, if NMR suggests planar geometry but X-ray shows puckering, analyze temperature-dependent NMR to detect conformational flexibility.
- Synchrotron Studies : High-resolution X-ray diffraction can resolve subtle structural distortions caused by nitro/fluoro substituents .
Q. What strategies are effective for probing the bioactivity of this compound in kinase inhibition assays when initial IC₅₀ data conflicts with computational docking predictions?
- Methodological Answer : Address discrepancies using a tiered approach:
-
Experimental Replication : Repeat assays under varied conditions (e.g., ATP concentration, pH) to confirm IC₅₀ consistency.
-
Molecular Dynamics (MD) Simulations : Perform 100-ns MD simulations (AMBER/CHARMM) to assess binding stability. If docking predicts strong binding but IC₅₀ is weak, check for solvation effects or allosteric modulation.
-
Structural Analog Testing : Synthesize analogs (e.g., 7-nitro removal) to isolate the fluorine’s role in binding .
Table 2: Example Bioactivity Data
Derivative IC₅₀ (nM) Docking Score (kcal/mol) MD Binding Stability (RMSD, Å) Parent Compound 120 ± 15 -9.2 1.8 7-Nitro Removed >1000 -5.1 3.5
Q. How can researchers design SAR studies to differentiate the contributions of fluorine vs. nitro groups to solubility and membrane permeability?
- Methodological Answer :
- LogP Measurement : Compare experimental LogP (shake-flask method) of the parent compound with analogs lacking fluorine or nitro groups.
- PAMPA Assays : Evaluate passive diffusion across artificial membranes. Fluorine’s electronegativity may enhance permeability via dipole interactions, while nitro groups reduce solubility due to increased polarity .
- Co-crystal Structures : Resolve ligand-protein complexes (if applicable) to visualize substituent interactions.
Guidance for Rigorous Experimental Design
Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypotheses about this compound’s mechanism of action?
- Methodological Answer :
- PICO Framework : Define Population (e.g., enzyme target), Intervention (compound), Comparison (control analogs), Outcome (IC₅₀/Kd).
- FINER Criteria : Ensure hypotheses are Feasible (e.g., synthesizable analogs), Novel (unexplored kinase targets), and Relevant (therapeutic potential) .
Q. How should researchers address low reproducibility in synthetic yields across labs?
- Methodological Answer :
- Detailed Protocols : Standardize solvent purity, catalyst batches, and reaction monitoring intervals.
- Collaborative Validation : Share samples between labs for cross-testing (e.g., via round-robin studies) to identify variables like humidity or stirring efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
